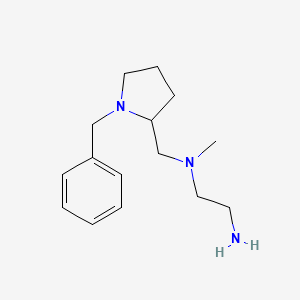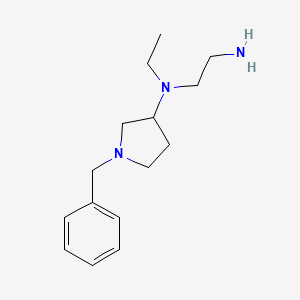
N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a diamine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Attachment of the Diamine Moiety: The final step involves the reaction of the benzylated pyrrolidine with an appropriate diamine, such as N-methylethane-1,2-diamine, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Analyse Chemischer Reaktionen
Types of Reactions
N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The pyrrolidine ring and benzyl group allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function . This interaction can affect various cellular pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the benzyl and diamine groups.
N-Benzylpyrrolidine: Similar to the target compound but without the diamine moiety.
N-Methylethane-1,2-diamine: Contains the diamine group but lacks the pyrrolidine and benzyl components.
Uniqueness
N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-methylethane-1,2-diamine is unique due to its combination of a pyrrolidine ring, benzyl group, and diamine moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its simpler counterparts .
Eigenschaften
IUPAC Name |
N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-17(11-9-16)13-15-8-5-10-18(15)12-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWADTJLUBHZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)CC1CCCN1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(1-Benzyl-pyrrolidin-3-yl)-methyl-amino]-ethanol](/img/structure/B7920294.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7920299.png)
![2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-methyl-amino]-ethanol](/img/structure/B7920300.png)
![2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol](/img/structure/B7920318.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amino]-ethanol](/img/structure/B7920321.png)
![2-[(1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol](/img/structure/B7920328.png)
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-isopropyl-amino]-ethanol](/img/structure/B7920330.png)
![2-[((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7920332.png)
![2-[(1-Benzyl-pyrrolidin-3-ylmethyl)-isopropyl-amino]-ethanol](/img/structure/B7920338.png)
![2-[(1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol](/img/structure/B7920344.png)
![2-[((S)-1-Benzyl-pyrrolidin-3-yl)-cyclopropyl-amino]-ethanol](/img/structure/B7920355.png)
![2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-cyclopropyl-amino]-ethanol](/img/structure/B7920357.png)
![1-[3-(2-Hydroxy-ethoxymethyl)-pyrrolidin-1-yl]-ethanone](/img/structure/B7920386.png)

